molecular formula C22H24N4O2 B11470342 N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]tetrahydrofuran-2-carboxamide

N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B11470342
M. Wt: 376.5 g/mol
InChI Key: DPXPUVMIELMDMR-UHFFFAOYSA-N
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Description

N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound that belongs to the class of heteroaryl-fused indole ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE involves multiple steps, including the formation of the diazepino[1,2-a]benzimidazole core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C22H24N4O2/c27-22(20-7-3-14-28-20)23-16-8-10-17(11-9-16)25-12-4-13-26-19-6-2-1-5-18(19)24-21(26)15-25/h1-2,5-6,8-11,20H,3-4,7,12-15H2,(H,23,27)

InChI Key

DPXPUVMIELMDMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)N3CCCN4C(=NC5=CC=CC=C54)C3

Origin of Product

United States

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